molecular formula C10H18O B107227 1-(2,2,3-Trimethylcyclopentyl)ethanone CAS No. 17983-22-1

1-(2,2,3-Trimethylcyclopentyl)ethanone

Cat. No.: B107227
CAS No.: 17983-22-1
M. Wt: 154.25 g/mol
InChI Key: RCFONYWGTLQPJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,2,3-Trimethylcyclopentyl)ethanone (IUPAC name: 1-(2,2,3-trimethylcyclopent-3-en-1-yl)ethanone) is a monocyclic monoterpenoid classified under lipids and lipid-like molecules . Its molecular formula is C₁₀H₁₆O, with a molecular weight of 152.23 g/mol. The structure features a cyclopentene ring substituted with three methyl groups (at positions 2, 2, and 3) and a ketone functional group. The isomeric SMILES representation is CC1=CCC(C1(C)C)C(=O)C, and its InChIKey is YXGUBJPWGFKWQA-UHFFFAOYSA-N .

Monoterpenoids like this compound are often explored for applications in fragrances, flavorings, and bioactive molecules due to their structural complexity and volatility.

Properties

CAS No.

17983-22-1

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

1-(2,2,3-trimethylcyclopentyl)ethanone

InChI

InChI=1S/C10H18O/c1-7-5-6-9(8(2)11)10(7,3)4/h7,9H,5-6H2,1-4H3

InChI Key

RCFONYWGTLQPJF-UHFFFAOYSA-N

SMILES

CC1CCC(C1(C)C)C(=O)C

Canonical SMILES

CC1CCC(C1(C)C)C(=O)C

Synonyms

Methyl(2,2,3-trimethylcyclopentyl) ketone

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares 1-(2,2,3-Trimethylcyclopentyl)ethanone with key analogs:

Compound Name Molecular Formula Molecular Weight Functional Group Substituents Key Applications
This compound C₁₀H₁₆O 152.23 Ketone 2,2,3-Trimethylcyclopentyl Fragrances, Bioactive research
1-Cyclopentylethanone C₇H₁₂O 112.17 Ketone Cyclopentyl Solvent, Synthetic intermediate
1-(2-Methylcyclopentyl)ethanone C₈H₁₄O 126.20 Ketone 2-Methylcyclopentyl Fragrance research
2-(2,2,3-Trimethylcyclopentenyl)ethyl acetate C₁₂H₂₀O₂ 196.29 Ester Trimethylcyclopentenyl, Acetate Fragrances, Flavorings

Key Observations :

  • Functional Groups: The ketone group in this compound contrasts with the ester in 2-(2,2,3-Trimethylcyclopentenyl)ethyl acetate (), which may increase hydrophilicity and alter odor profiles in fragrance applications .
  • Molecular Weight : Higher molecular weight correlates with reduced volatility, suggesting prolonged scent retention in perfumery compared to lower-weight analogs .
Bioactive Potential
  • GIV3727 (4-(2,2,3-trimethylcyclopentyl)butanoic acid), a cyclopentyl derivative with a carboxylic acid group, acts as a bitter taste receptor blocker (IC₅₀ = 6 μM) . The substitution of a ketone for a carboxylic acid in the target compound may alter receptor binding mechanisms, as functional groups critically influence interactions with taste or olfactory receptors .

Physicochemical Properties

  • Solubility: The trimethylcyclopentyl group enhances lipophilicity compared to 1-cyclopentylethanone, suggesting better compatibility with hydrophobic matrices in fragrance formulations .
  • Toxicity: Alkyl cyclic ketones in undergo rigorous toxicological assessments for fragrance use.

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